N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-2-5-15-13(4-1)19-16(21-15)17-10-14(12-6-9-22-11-12)20-8-3-7-18-20/h1-9,11,14H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKATLGBQPGMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1H-pyrazole and thiophene intermediates, followed by their coupling with a benzoxazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine exhibit anticancer properties. The benzoxazole scaffold has been associated with inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of benzoxazole can effectively inhibit the proliferation of breast and lung cancer cells .
Neurological Disorders
The compound's structural components suggest potential interactions with neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors. Research on related compounds has shown promise in treating conditions like Alzheimer's disease by enhancing cholinergic transmission, which is crucial for memory and learning .
Anti-inflammatory Effects
Compounds containing pyrazole and thiophene moieties have been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may have applications in treating inflammatory diseases .
Receptor Modulation
The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling pathways.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and inflammation, suggesting a potential role for this compound in therapeutic interventions targeting these pathways.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, a derivative of this compound showed significant cytotoxic effects at micromolar concentrations. The study reported a reduction in cell viability by over 70% after 48 hours of treatment, indicating strong anticancer potential .
Case Study 2: Neuroprotective Effects
A preclinical study evaluated the neuroprotective effects of a related compound on models of Alzheimer's disease. The results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation in animal models, suggesting that compounds with similar structures could be beneficial in neurodegenerative conditions .
Mechanism of Action
The mechanism by which N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s heterocyclic structure allows it to form stable complexes with these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Benzoxazole/Benzothiazole Derivatives
Key Differences :
Pyrazole-Containing Compounds
Key Differences :
Thiophene-Containing Analogs
Key Differences :
- Imidazo-pyrazole systems (e.g., ) offer rigidity compared to the flexible ethyl linker in the target compound.
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement comprising a pyrazole ring, a thiophene moiety, and a benzoxazole framework. The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene and benzoxazole components. Various catalysts and reaction conditions are employed to optimize yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar heterocyclic structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF7 | 6.66 |
| 3c | HCT116 | 6.66 |
| 3c | K652 | 6.66 |
These findings suggest that the compound's structure may enhance its ability to inhibit cell proliferation in cancerous tissues .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated using standard bacterial strains. The minimal inhibitory concentrations (MIC) for several derivatives have been recorded:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Bacillus subtilis | 32 |
| B | Escherichia coli | 64 |
| C | Pichia pastoris | 16 |
These results indicate that certain derivatives possess noteworthy antimicrobial properties, making them potential candidates for further pharmaceutical development .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways, which may contribute to its anticancer and antimicrobial effects. For instance, compounds that inhibit cyclin-dependent kinases (CDKs) have shown efficacy in cancer treatment .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on Anticancer Activity : A study demonstrated that a derivative exhibited potent cytotoxicity against breast cancer cells (MCF7), with an IC50 value significantly lower than standard chemotherapeutic agents.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had MIC values comparable to established antibiotics.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming substituent connectivity. Key signals include:
- X-Ray Crystallography : SHELXL (via SHELX programs) is widely used for resolving crystal structures. For example, similar thiazole derivatives were refined to R-factors < 0.05 using high-resolution data .
- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]+ in related pyrazole derivatives) .
How can researchers assess the biological activity of this compound, and what are common target pathways?
Advanced Research Question
- In Vitro Assays : Screen against kinase targets (e.g., Jak2) using cell proliferation assays (IC determination) .
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole or thiophene rings to evaluate potency. For example, fluorination of the ethyl group in analogous compounds enhanced binding affinity by 30% .
- Molecular Docking : Use software like AutoDock to predict interactions with ATP-binding pockets of kinases .
How should researchers address contradictions between computational predictions and experimental data for this compound?
Advanced Research Question
- Data Reconciliation :
- Torsional Strain Analysis : Compare DFT-calculated bond angles (e.g., thiophene-pyrazole dihedral angles) with crystallographic data to identify steric clashes .
- Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., water/DMSO) to improve agreement with experimental NMR shifts .
- Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
What computational strategies optimize the design of derivatives with improved pharmacological properties?
Advanced Research Question
- ADMET Prediction : Use QSAR models to predict logP (<3.5 for blood-brain barrier penetration) and CYP450 inhibition profiles .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituting the benzoxazole ring with bioisosteres (e.g., benzothiazole) .
- Metabolic Stability : Simulate Phase I metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s MetaSite .
How can researchers resolve ambiguities in reaction mechanisms during synthesis?
Advanced Research Question
- Mechanistic Probes :
- Computational Chemistry : Employ Gaussian-09 to model transition states and identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Crystallization Optimization :
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
How do electronic effects of substituents influence the compound’s reactivity and stability?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
